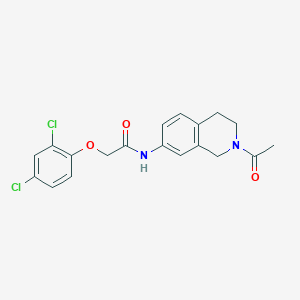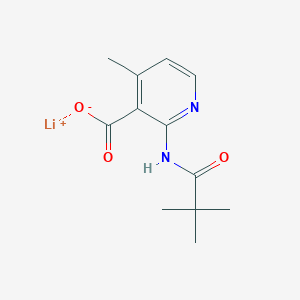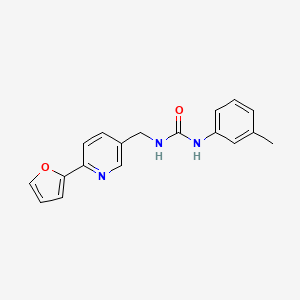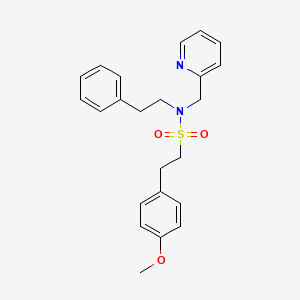![molecular formula C20H25N3O5S3 B2498266 2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 874594-15-7](/img/structure/B2498266.png)
2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H25N3O5S3 and its molecular weight is 483.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme Inhibitory and Antitumor Properties
A range of compounds, including those with structures similar to 2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one, have been synthesized and analyzed for their biological activities. Particularly, studies have shown that certain derivatives exhibit significant enzyme inhibitory potential, specifically targeting enzymes like α-glucosidase and acetylcholinesterase. These compounds were synthesized through various chemical reactions and then assessed for their biological activities through in vitro studies. The outcomes revealed promising results, suggesting the potential of these compounds in the treatment or management of conditions related to the targeted enzymes. Furthermore, some compounds have been evaluated for their antitumor properties, displaying moderate activity against various malignant tumor cell lines, highlighting their potential as templates for the development of new anticancer agents (Abbasi et al., 2019), (Horishny et al., 2020).
QSAR Analysis for Antioxidant Potential
Quantitative structure-activity relationship (QSAR) analysis has been conducted on derivatives of a similar chemical structure to identify parameters that contribute to their antioxidant activity. The study involved determining molecular descriptors and constructing QSAR models to predict the antioxidant potential of these compounds. This type of analysis provides a theoretical foundation for the design of new antioxidants, offering insights into how specific structural features contribute to the antioxidant activity of these compounds. The results from the QSAR analysis can be used for virtual screening of antioxidant activity, aiding in the discovery of novel compounds with enhanced efficacy (Drapak et al., 2019).
Synthesis and Evaluation in Chemical Industries
Compounds with similar structural frameworks have been synthesized and evaluated for various applications in chemical industries. For instance, certain derivatives have been tested as antioxidant and corrosion inhibitors for lubricating oils, revealing their potential to improve the performance and longevity of industrial products. The systematic synthesis and evaluation of these compounds underscore their versatility and applicability in different industrial settings, paving the way for their integration into products that require protective measures against oxidative stress and corrosion (Habib et al., 2014).
特性
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S3/c1-15-2-4-16(5-3-15)31(25,26)18-19(23-8-12-28-13-9-23)30-20(21-18)29-14-17(24)22-6-10-27-11-7-22/h2-5H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXAMCKERFPNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)





![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
